3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde
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Overview
Description
. This compound is characterized by the presence of bromine, dinitrophenoxy, and ethoxy groups attached to a benzaldehyde core.
Preparation Methods
The synthesis of 3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting with the bromination of a suitable benzaldehyde derivative The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalystIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The presence of the bromine and nitro groups allows it to participate in various biochemical pathways, potentially affecting cell function and signal transduction. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde can be compared with similar compounds such as:
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.
3-Bromo-4-(2,4-dinitrophenoxy)-5-hydroxybenzaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and potential for various applications.
Properties
IUPAC Name |
3-bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O7/c1-2-24-14-6-9(8-19)5-11(16)15(14)25-13-4-3-10(17(20)21)7-12(13)18(22)23/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEPPPNBPIRMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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